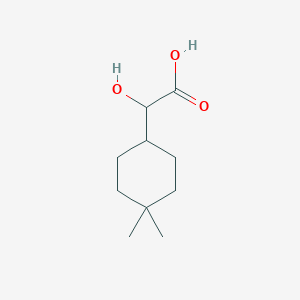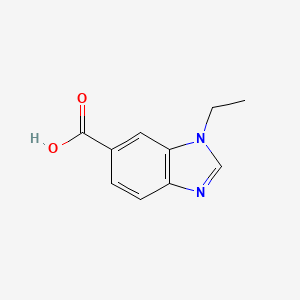
1-Bromo-5-chloro-3-(difluoromethyl)-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-5-chloro-3-(difluoromethyl)-2-fluorobenzene is an aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-chloro-3-(difluoromethyl)-2-fluorobenzene typically involves halogenation reactions. One common method is the electrophilic aromatic substitution where a benzene derivative is treated with bromine and chlorine under controlled conditions. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes:
Halogenation: Introduction of bromine and chlorine atoms.
Fluorination: Introduction of fluorine atoms using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Difluoromethylation: Using difluoromethylating agents under specific conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-5-chloro-3-(difluoromethyl)-2-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex biaryl structures.
Aplicaciones Científicas De Investigación
1-Bromo-5-chloro-3-(difluoromethyl)-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Material Science: Incorporated into polymers and other materials to enhance their properties.
Medicinal Chemistry: Investigated for potential use in drug development due to its unique structural features.
Biological Studies: Used in the study of enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism by which 1-Bromo-5-chloro-3-(difluoromethyl)-2-fluorobenzene exerts its effects depends on the specific application. In organic synthesis, it acts as an electrophile or nucleophile in various reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-3-chloro-5-fluorobenzene
- 1-Bromo-2,4-dichloro-3-fluorobenzene
- 1-Bromo-4-chloro-2-fluorobenzene
Uniqueness
1-Bromo-5-chloro-3-(difluoromethyl)-2-fluorobenzene is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Would you like more detailed information on any specific section?
Propiedades
Fórmula molecular |
C7H3BrClF3 |
|---|---|
Peso molecular |
259.45 g/mol |
Nombre IUPAC |
1-bromo-5-chloro-3-(difluoromethyl)-2-fluorobenzene |
InChI |
InChI=1S/C7H3BrClF3/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,7H |
Clave InChI |
JAOLUSKPPAFOJU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(F)F)F)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanethiol](/img/structure/B13540677.png)


![6,6,8-Trioxo-6$l^{6}-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13540710.png)

![4-[(Dimethylphosphoryl)methyl]piperidine](/img/structure/B13540725.png)



![5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B13540754.png)



